molecular formula C8H8N4O2 B11905905 5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

Cat. No.: B11905905
M. Wt: 192.17 g/mol
InChI Key: HAUYCCDGOASUIJ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[4,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazolo[4,3-d]pyrimidine derivatives, which can exhibit different biological activities.

Scientific Research Applications

5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves the inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby preventing the phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent.

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

5,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C8H8N4O2/c1-3-5-6(10-4(2)9-3)7(8(13)14)12-11-5/h1-2H3,(H,11,12)(H,13,14)

InChI Key

HAUYCCDGOASUIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=C(NN=C12)C(=O)O)C

Origin of Product

United States

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